molecular formula C7H6N2O2 B6178982 3-amino-5H,7H-furo[3,4-b]pyridin-7-one CAS No. 2581105-54-4

3-amino-5H,7H-furo[3,4-b]pyridin-7-one

Cat. No.: B6178982
CAS No.: 2581105-54-4
M. Wt: 150.1
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Description

3-amino-5H,7H-furo[3,4-b]pyridin-7-one: is a heterocyclic compound that has garnered significant interest in scientific research due to its versatile applications. This compound is known for its unique structure, which combines a furan ring with a pyridine ring, making it a valuable molecule in various fields such as drug discovery, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5H,7H-furo[3,4-b]pyridin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency in product quality. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-5H,7H-furo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted furo[3,4-b]pyridinones .

Scientific Research Applications

3-amino-5H,7H-furo[3,4-b]pyridin-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

    Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-5H,7H-furo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione: This compound shares a similar core structure but differs in the functional groups attached to the ring system.

    Furo[3,4-b]pyridin-5(7H)-one: Another related compound with a similar ring structure but different substituents.

Uniqueness

3-amino-5H,7H-furo[3,4-b]pyridin-7-one stands out due to its amino group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

CAS No.

2581105-54-4

Molecular Formula

C7H6N2O2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

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